![molecular formula C32H22O2 B14447757 3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol CAS No. 74886-77-4](/img/structure/B14447757.png)
3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol: is a chiral compound belonging to the class of binaphthyl derivatives These compounds are characterized by their unique structural features, which include two naphthalene rings connected by a single bond, with phenyl groups attached at the 3 and 3’ positions and hydroxyl groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol typically involves multi-step reactions starting from commercially available binaphthol derivatives. One common method involves the halogenation of binaphthol to form bis-halogenated intermediates, followed by coupling reactions with phenyl sources. Catalysts such as palladium or nickel are often used in these coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The overall yield of the synthetic routes can vary, with some methods achieving up to 51% yield .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol is widely used as a chiral ligand in asymmetric synthesis. It has been employed in various catalytic reactions to produce enantiomerically pure compounds .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s chiral properties make it a potential candidate for drug development and chiral separation techniques.
Industry: In the industrial sector, this compound is used in the production of chiral catalysts and ligands, which are essential for the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol primarily involves its role as a chiral ligand. The compound can coordinate with metal centers to form chiral complexes, which can then catalyze asymmetric reactions. The hydroxyl groups play a crucial role in stabilizing these complexes through hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 3,3’-Bis(4-tert-butylphenyl)[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(4-methoxyphenyl)[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)[1,1’-binaphthalene]-2,2’-diol
Uniqueness: 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 4 and 4’ positions. This structural feature enhances its ability to act as a chiral ligand and catalyst in various asymmetric reactions .
Properties
CAS No. |
74886-77-4 |
|---|---|
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-phenylnaphthalen-1-yl)-2-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)29(19-27(31)21-11-3-1-4-12-21)30-20-28(22-13-5-2-6-14-22)32(34)26-18-10-8-16-24(26)30/h1-20,33-34H |
InChI Key |
ATPSIKYYZDGVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC(=C(C5=CC=CC=C54)O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
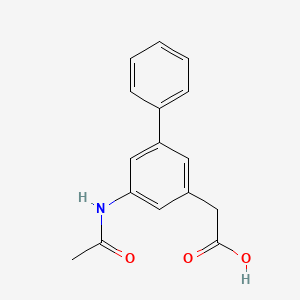

![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
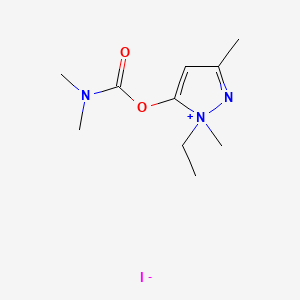
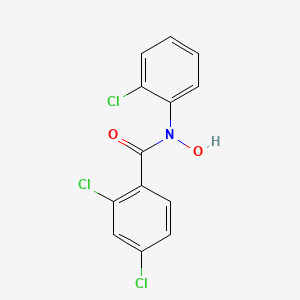
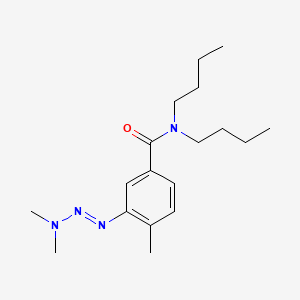

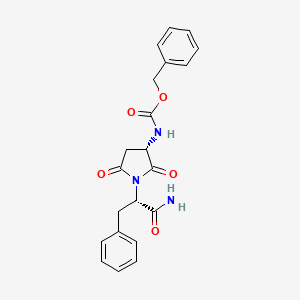
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
